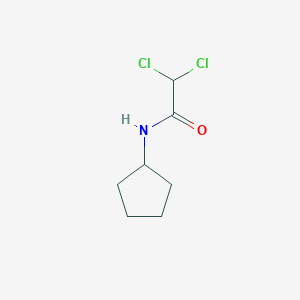

2,2-dichloro-N-cyclopentylacetamide

CAS No.:

Cat. No.: VC14833196

Molecular Formula: C7H11Cl2NO

Molecular Weight: 196.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11Cl2NO |

|---|---|

| Molecular Weight | 196.07 g/mol |

| IUPAC Name | 2,2-dichloro-N-cyclopentylacetamide |

| Standard InChI | InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-5-3-1-2-4-5/h5-6H,1-4H2,(H,10,11) |

| Standard InChI Key | XFUYABMVVPJCOD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)NC(=O)C(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

2,2-Dichloro-N-cyclopentylacetamide (IUPAC name: 2,2-dichloro-N-cyclopentylacetamide) is an organochlorine compound with the molecular formula C₇H₁₁Cl₂NO and a molecular weight of 184.06 g/mol (inferred from PubChem data for related structures) . Its structure consists of a dichloroacetamide backbone substituted with a cyclopentyl group at the nitrogen atom.

Molecular Geometry and Bonding

-

Backbone: The acetamide core features a carbonyl group (C=O) adjacent to a geminal dichloro-substituted carbon.

-

Cyclopentyl substituent: The cyclopentane ring adopts a puckered conformation, influencing steric interactions in reactions .

-

Chlorine atoms: The electronegative chlorines induce polarization, enhancing the electrophilicity of the adjacent carbon .

Table 1: Key Molecular Descriptors

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (<1 mg/mL at 25°C); soluble in polar aprotic solvents (e.g., DMF, DMSO) .

-

Stability: Stable under ambient conditions but hydrolyzes slowly in acidic/basic media, releasing dichloroacetic acid .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

-

NMR (predicted):

Reactivity and Functionalization

Nucleophilic Substitution

The dichloroacetamide moiety undergoes substitution with amines, thiols, and alkoxides:

Example: Reaction with sodium methoxide yields 2-methoxy-N-cyclopentylacetamide.

Reduction and Oxidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume